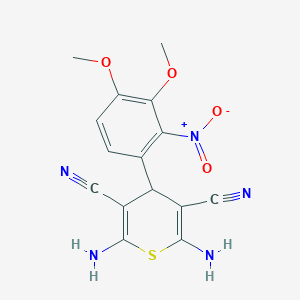![molecular formula C16H14F3NO2 B11107846 N-[2-(benzyloxy)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B11107846.png)
N-[2-(benzyloxy)-5-(trifluoromethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(benzyloxy)-5-(trifluoromethyl)phenyl]acetamide is an organic compound characterized by the presence of a benzyloxy group, a trifluoromethyl group, and an acetamide moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(benzyloxy)-5-(trifluoromethyl)phenyl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-hydroxy-5-(trifluoromethyl)benzaldehyde and benzyl bromide.
Formation of Benzyloxy Intermediate: The benzaldehyde is reacted with benzyl bromide in the presence of a base such as potassium carbonate in a solvent like acetone to form 2-(benzyloxy)-5-(trifluoromethyl)benzaldehyde.
Acetylation: The intermediate is then subjected to acetylation using acetic anhydride and a catalyst like pyridine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(benzyloxy)-5-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(benzyloxy)-5-(trifluoromethyl)phenyl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as pharmaceutical agents, particularly in the development of anti-inflammatory and anticancer drugs.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which N-[2-(benzyloxy)-5-(trifluoromethyl)phenyl]acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the benzyloxy group can influence its lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(benzyloxy)-4-(trifluoromethyl)phenyl]acetamide
- N-[2-(benzyloxy)-3-(trifluoromethyl)phenyl]acetamide
- N-[2-(benzyloxy)-5-(methyl)phenyl]acetamide
Uniqueness
N-[2-(benzyloxy)-5-(trifluoromethyl)phenyl]acetamide is unique due to the specific positioning of the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity compared to its isomers. The presence of both the benzyloxy and trifluoromethyl groups provides a distinct combination of electronic and steric effects, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H14F3NO2 |
|---|---|
Molecular Weight |
309.28 g/mol |
IUPAC Name |
N-[2-phenylmethoxy-5-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C16H14F3NO2/c1-11(21)20-14-9-13(16(17,18)19)7-8-15(14)22-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,20,21) |
InChI Key |
WQLGOSCWLRRVOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)C(F)(F)F)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,3-Dimethylphenyl)-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)methanesulfonamide](/img/structure/B11107764.png)


![2-[(4-methylphenyl)amino]-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide (non-preferred name)](/img/structure/B11107770.png)

![4-[(4-hydroxy-3-methoxyphenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol](/img/structure/B11107776.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B11107777.png)
![1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(4-ethoxyphenyl)amino]ethanone](/img/structure/B11107779.png)
![N-Methyl-N-{4-[[(3,4,5-trimethoxyphenyl)methylidene]amino]phenyl}acetamide](/img/structure/B11107793.png)
![ethyl 4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxylate](/img/structure/B11107803.png)
![N'-[4-(dimethylamino)benzylidene]-2-(3,5-dimethylphenoxy)propanehydrazide](/img/structure/B11107809.png)
![4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}benzohydrazide](/img/structure/B11107814.png)
![2-{(E)-[(2,4-dimethylphenyl)imino]methyl}phenyl 2,4-dichlorobenzoate](/img/structure/B11107819.png)
![(3Z)-3-[(4-butylphenyl)imino]-1-{[cyclohexyl(methyl)amino]methyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B11107820.png)
